Dodecanal, 12-hydroxy-

Description

BenchChem offers high-quality Dodecanal, 12-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecanal, 12-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

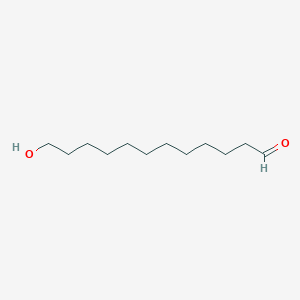

Structure

3D Structure

Properties

IUPAC Name |

12-hydroxydodecanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11,14H,1-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBXXRNKFGIWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC=O)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450861 | |

| Record name | Dodecanal, 12-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95855-71-3 | |

| Record name | Dodecanal, 12-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Endogenous Biosynthesis of Dodecanal, 12 Hydroxy

Elucidation of Biosynthetic Pathways and Precursors

Characterization of Key Enzymatic Activities Involved in Hydroxylation and Aldehyde Formation

The conversion of a simple alkane to a functionalized aldehyde like 12-hydroxydodecanal is a multi-step process governed by specific enzyme classes. The key activities involve initial hydroxylation to form an alcohol, which is then oxidized to the target aldehyde. Further oxidation to a carboxylic acid is a common subsequent step, often considered overoxidation in biotechnological applications.

Cytochrome P450 Monooxygenases (CYPs): The critical first step, the terminal (ω-) hydroxylation of dodecane (B42187) to 1-dodecanol (B7769020), is predominantly catalyzed by Cytochrome P450 monooxygenases. The CYP153 family of enzymes is particularly noted for its high regioselectivity in hydroxylating medium- and long-chain alkanes (C₅ to C₁₆) at the terminal carbon atom. asm.orgoup.com These bacterial CYPs are typically class I systems, functioning as a three-component complex that requires two redox partners for electron transfer: a ferredoxin (Fdx) and a ferredoxin reductase (FdR). nih.gov

For instance, CYP153A from Marinobacter aquaeolei has been identified as a fatty acid ω-hydroxylase with a broad substrate range. rsc.org Similarly, CYP153A33 from the same organism has been engineered for enhanced ω-specific hydroxylation of substrates like 1-dodecanol. nih.gov The catalytic cycle involves the P450 enzyme, which contains a heme-iron center, accepting electrons from NAD(P)H via its reductase partners to activate molecular oxygen for insertion into the substrate's C-H bond. nih.gov Structural analyses reveal that the substrate-binding pocket of CYP153A enzymes, shaped like an inverted cone, facilitates the vertical binding of fatty acids or alkanes, positioning the terminal methyl group for precise hydroxylation. nih.govfrontiersin.org

Alcohol Dehydrogenases (ADHs): Following the initial hydroxylation of dodecane to 1-dodecanol, the subsequent formation of an aldehyde is catalyzed by alcohol dehydrogenases (EC 1.1.1.1). youtube.comwikipedia.org These enzymes facilitate the interconversion between alcohols and aldehydes through the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. wikipedia.org In the context of 12-hydroxydodecanal's precursor, 12-hydroxydodecanol (α,ω-dodecanediol), an ADH would oxidize the primary alcohol group to form the corresponding aldehyde. This reaction is reversible, and in some engineered hosts like E. coli, endogenous ADHs can reduce aldehydes back to alcohols, which can be a factor in by-product formation. nih.govnih.govnih.gov

Fatty Aldehyde Dehydrogenases (FALDHs): Fatty aldehyde dehydrogenases (EC 1.2.1.48) are responsible for the typically irreversible oxidation of long-chain aliphatic aldehydes into their corresponding carboxylic acids, using NAD⁺ as a cofactor. researchgate.net In the biosynthetic pathway, FALDH activity represents the "overoxidation" step that converts the desired 12-hydroxydodecanal into 12-hydroxydodecanoic acid. The human enzyme ALDH3A2, for example, is known to oxidize a wide range of aliphatic aldehydes with chain lengths from 6 to 24 carbons. researchgate.net This tendency for overoxidation is a significant challenge in the biotechnological production of fatty aldehydes, as the aldehyde product is often a preferred substrate for these highly efficient enzymes present in host organisms. nih.gov

The table below summarizes the key enzymes and their roles in the biosynthesis pathway starting from dodecane.

| Enzyme Class | Specific Example(s) | EC Number | Substrate | Product | Role in Pathway |

| Cytochrome P450 Monooxygenase | CYP153A family | 1.14.15.3 | Dodecane | 1-Dodecanol | Initial ω-hydroxylation |

| Alcohol Dehydrogenase | General ADHs | 1.1.1.1 | 1-Dodecanol | Dodecanal (B139956) | Aldehyde formation |

| Fatty Aldehyde Dehydrogenase | ALDH3A2 | 1.2.1.48 | Dodecanal | Dodecanoic Acid | Overoxidation to carboxylic acid |

Investigation of Metabolic Flux and Regulatory Mechanisms in Dodecanal, 12-hydroxy- Producing Organisms

While specific metabolic flux analysis (MFA) studies on natural organisms producing 12-hydroxydodecanal are not extensively documented, the regulatory mechanisms governing the expression of the key alkane-degrading enzymes are well-characterized, providing insight into how these organisms control the pathway.

The expression of alkane hydroxylase genes, which catalyze the rate-limiting step in alkane degradation, is tightly regulated and typically induced by the presence of the alkane substrate itself. asm.orgnih.govasm.org In bacteria possessing the CYP153 gene cluster, a common regulatory feature is an upstream AraC family transcriptional regulator, such as CypR in Dietzia sp.. asm.orgnih.gov Studies have shown that CypR acts as an activator for the CYP153 gene promoter in the presence of medium-chain n-alkanes (C₈ to C₁₄). nih.gov The promoter is not induced by the downstream metabolites such as decanol (B1663958) or decanoic acid, indicating a specific response to the initial alkane substrate. nih.gov This regulatory architecture is conserved across many Actinobacteria and Proteobacteria, suggesting a universal mechanism for controlling CYP153 expression. asm.orgnih.gov

In organisms that utilize the non-heme iron AlkB-type alkane hydroxylases, regulation can be mediated by different systems. For example, in Pseudomonas putida GPo1, the LuxR family activator AlkS induces the expression of the alkB gene cluster when n-alkanes are present. asm.org Some organisms, like Acinetobacter sp. strain M-1, possess multiple alkane hydroxylase genes and switch between them in response to the chain length of the alkane substrate, while other components of the enzyme complex, like rubredoxin and rubredoxin reductase, are expressed constitutively. nih.gov

Genetic and Metabolic Engineering Strategies for Enhanced Dodecanal, 12-hydroxy- Production

To overcome the limitations of natural production, significant research has focused on engineering heterologous hosts, particularly Escherichia coli, for the efficient synthesis of ω-hydroxy fatty acids and their derivatives.

Pathway Optimization in Heterologous Expression Systems (e.g., Escherichia coli)

A primary strategy for enhancing production is the heterologous expression and optimization of the core biosynthetic pathway in E. coli. This typically involves engineering the Cytochrome P450 system responsible for the initial hydroxylation.

Key optimization strategies include:

Enzyme Engineering: The catalytic activity and stability of CYP153A enzymes have been improved through protein engineering. For instance, creating fusion proteins that link the CYP153A monooxygenase domain with the reductase domain from a highly active P450, such as P450 BM3 from Bacillus megaterium, can create a self-sufficient enzyme with improved electron coupling. nih.gov

Mutant Generation: Site-directed mutagenesis has been used to enhance enzyme activity and selectivity. The mutant G307A of CYP153A from M. aquaeolei showed a 2- to 20-fold higher activity towards fatty acids compared to the wild-type. rsc.org

Redox Partner Optimization: Ensuring a sufficient supply of the necessary redox partners (ferredoxin and ferredoxin reductase) is crucial for maximal P450 activity. Co-expression of these partner proteins alongside the P450 enzyme is a standard approach to boost performance in whole-cell systems. nih.gov

Host Strain Modification: The genetic background of the E. coli host is often modified. For example, deleting the fadD gene, which encodes a fatty acyl-CoA synthetase, prevents the entry of the produced hydroxy fatty acids into the β-oxidation pathway, thereby preventing product degradation. nih.govfrontiersin.org

The table below presents examples of engineered E. coli systems for producing related ω-hydroxylated compounds.

| Engineered System | Key Features | Substrate | Product | Reference |

| E. coli expressing CYP153A fusion protein | Fusion of CYP153A from M. aquaeolei with reductase of P450 BM3. | C12-Fatty Acid Methyl Ester | ω-Hydroxydodecanoic acid | nih.gov |

| E. coli expressing engineered CYP153A33 | Site-directed mutagenesis (P136A) of CYP153A33. | 1-Dodecanol | α,ω-Dodecanediol | nih.gov |

| E. coli expressing CYP153A mutant | Site-directed mutagenesis (G307A) of CYP153A from M. aquaeolei. | Fatty Acids (C10-C18) | ω-Hydroxy fatty acids | rsc.org |

Role of Transport Systems in Substrate Uptake and Product Secretion (e.g., AlkL)

The efficient transport of hydrophobic substrates like dodecane across the bacterial cell membranes is a significant bottleneck in whole-cell biocatalysis. The outer membrane of Gram-negative bacteria like E. coli is a major barrier to the uptake of such molecules.

To address this, researchers have utilized transporter proteins from natural alkane-degrading bacteria. The outer membrane protein AlkL from the alk operon of Pseudomonas putida GPo1 has been identified as a key facilitator of medium- to long-chain alkane uptake. nih.govnih.gov Co-expression of the alkL gene in recombinant E. coli has been shown to dramatically improve the efficiency of biotransformations involving hydrophobic substrates. nih.govnih.gov Studies have provided clear evidence that AlkL facilitates the uptake of alkanes in the C₁₂-C₁₆ range. nih.gov The implementation of the AlkL transporter in an E. coli strain engineered for ω-hydroxydodecanoic acid synthesis led to improved product yields, demonstrating its crucial role in overcoming substrate transport limitations. nih.gov

Engineering for Reduced Overoxidation and By-product Formation

A major challenge in producing 12-hydroxydodecanal is preventing its further oxidation to 12-hydroxydodecanoic acid, a reaction catalyzed by endogenous aldehyde dehydrogenases in the host. nih.gov Furthermore, the initial hydroxylation reaction itself can be imperfect, leading to by-products.

Strategies to reduce these unwanted reactions include:

Enzyme Engineering for Selectivity: Protein engineering of the P450 monooxygenase can increase its specificity for hydroxylation while reducing subsequent overoxidation activity. A study on CYP153A33 from M. aquaeolei showed that mutating a single amino acid (P136A) significantly increased the conversion of 1-dodecanol to α,ω-dodecanediol while reducing the formation of the overoxidation product, dodecanoic acid. nih.gov The engineered variant enhanced the ratio of hydroxylation to overoxidation activity by more than double compared to the wild-type enzyme. nih.gov

Host Strain Engineering: While complete knockout of all relevant aldehyde dehydrogenases is challenging due to their multiplicity and essential roles, process conditions can be optimized. Another approach involves modifying the host to favor the reduction of the aldehyde back to the alcohol, which can sometimes be more easily separated or is a desired co-product. The reduction of the aldehyde product to an alcohol by endogenous enzymes in E. coli has been observed, which can lower the accumulation of the corresponding carboxylic acid. nih.gov

Preventing Product Degradation: As mentioned previously, deleting genes like fadD is a critical step to prevent the produced fatty acids or their derivatives from being consumed by the host's β-oxidation pathway. nih.govfrontiersin.org

Chemoenzymatic and Chemical Synthesis of Dodecanal, 12 Hydroxy

Reaction Mechanisms and Catalytic Systems for Dodecanal (B139956), 12-hydroxy- Formation

The formation of Dodecanal, 12-hydroxy- is governed by the specific reaction mechanisms of the chosen catalytic system, whether chemical or enzymatic.

Chemical Reaction Mechanisms: The chemical synthesis via oxidation of 1,12-dodecanediol (B52552) relies on standard alcohol oxidation mechanisms. For example, using a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the mechanism involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted E2 elimination to form the aldehyde. The selectivity for mono-oxidation is controlled by stoichiometry and reaction conditions. For catalytic systems like those using polyoxovanadates, the active species are often V-peroxo complexes generated in situ, which perform the oxidation. sciopen.com The mechanism of nucleophilic substitution, where a nucleophile attacks an electron-poor carbon center, is also relevant in some synthetic steps. lumenlearning.com

Enzymatic Reaction Mechanisms: In chemoenzymatic pathways, the mechanism is dictated by the enzyme's active site and catalytic cycle.

Cytochrome P450 Monooxygenases: The hydroxylation mechanism of CYPs is complex, involving the activation of molecular oxygen. The cycle begins with substrate binding to the ferric heme iron, followed by a one-electron reduction. Molecular oxygen then binds, and a second electron reduction leads to the cleavage of the O-O bond, generating a highly reactive ferryl-oxo (Fe⁴⁺=O) species known as Compound I. This species abstracts a hydrogen atom from the substrate's terminal methyl group, followed by a rapid oxygen rebound step that forms the hydroxylated product. nih.govresearchgate.net

Alcohol Dehydrogenases (ADHs): The oxidation of an alcohol by an ADH proceeds via a hydride transfer mechanism. tudelft.nl The alcohol substrate and the oxidized cofactor (e.g., NAD⁺) bind to the enzyme's active site. A catalytic base (often a histidine or aspartate residue) deprotonates the alcohol's hydroxyl group, increasing its nucleophilicity. This is followed by the transfer of a hydride ion (H⁻) from the alcohol's α-carbon to the C4 position of the nicotinamide (B372718) ring of NAD⁺, producing the aldehyde product and the reduced cofactor NADH. tudelft.nl

Catalytic Systems: The practical application of these mechanisms is realized through specific catalytic systems.

Chemical Catalysts: These include stoichiometric reagents like PCC or catalytic systems such as ruthenium or gold-based catalysts, which are known for selective oxidation reactions. nih.govrsc.org Mixed-metal oxides and phosphates containing vanadium or molybdenum are also explored for their ability to selectively oxidize hydrocarbons. nih.gov

Whole-Cell Biocatalysts: For enzymatic routes, the most common system is a recombinant microorganism. Strains of E. coli or yeast (Candida tropicalis, Candida viswanathii) are engineered to express the required enzymes. nih.govrsc.orgnih.gov These systems are advantageous as they provide the enzymes and the necessary cofactors and can incorporate cofactor regeneration systems (e.g., using glucose dehydrogenase to convert NADH back to NAD⁺), making the process more economically viable. nih.gov

Synthetic Methodologies for Isomeric Dodecanal, 12-hydroxy- Variants

While research has predominantly focused on the terminal 12-hydroxy isomer, methods for synthesizing other positional and stereoisomers have been developed.

The synthesis of specific stereoisomers of 2-hydroxydodecanal has been reported. researchgate.net An asymmetric synthesis based on a chiral 1,3-oxathiane (B1222684) was used to prepare the benzyl-protected derivatives of both (R)- and (S)-2-hydroxydodecanal. researchgate.net This approach allows for high stereocontrol at the C-2 position, yielding enantiomerically enriched isomers.

Positional isomers, such as 11-hydroxydodecanal, can be envisioned through enzymatic pathways. Some hydroxylating enzymes exhibit relaxed regioselectivity. For example, the recombinant CYP52A21 from Candida albicans was found to hydroxylate dodecanoic acid primarily at the ω-position (C-12) but also produced the (ω-1)-hydroxylated product, 11-hydroxydodecanoic acid, as a byproduct. biocrick.com This isomeric hydroxy acid could then be chemically reduced to the corresponding 11-hydroxydodecanal. The synthesis of nanocluster isomers can also be directed by using isomeric carboxylic acid ligands, a principle that could potentially be applied to direct the formation of specific isomers in certain synthetic contexts. nih.gov

Process Optimization for Scalable Dodecanal, 12-hydroxy- Production

Scaling up the production of Dodecanal, 12-hydroxy- from the laboratory to an industrial level requires significant process optimization to maximize efficiency and yield.

For chemoenzymatic processes, a key strategy is the engineering of the biocatalyst itself. Through site-directed mutagenesis, enzymes can be tailored for improved performance. For example, the CYP153A33 P136A variant was created to increase the conversion of 1-dodecanol (B7769020) and significantly raise the ratio of desired hydroxylation over byproduct formation. frontiersin.org

Bioprocess engineering is also critical for scalability. The use of fed-batch fermentation in bioreactors allows for higher cell densities and product titers. In the production of the related compound 1,12-dodecanediol, a fed-batch strategy with continuous feeding of glycerol (B35011) and yeast extract, combined with optimized substrate addition, resulted in a titer of 3.76 g/L. nih.govresearchgate.net Another crucial optimization is enhancing substrate availability. Medium- and long-chain alkanes have poor water solubility, limiting their uptake by microbial cells. Co-expressing a membrane transporter protein, such as the alkane facilitator AlkL from Pseudomonas putida, has been shown to improve substrate accessibility and boost product formation. nih.govresearchgate.net

Furthermore, optimizing the metabolic network of the host organism can dramatically increase yields. In the synthesis of the precursor ω-hydroxydodecanoic acid (HDA) in Candida viswanathii, a CRISPR-based gene knockdown system (Cas13d) was used to repress genes responsible for the further conversion of HDA to dodecanedioic acid. This metabolic engineering strategy led to a sharp increase in the HDA titer to 12.7 g/L in a bioreactor, demonstrating the power of systems biology in process optimization. rsc.org

For chemical synthesis routes, process optimization focuses on catalyst recovery and reuse, minimizing waste, and improving the selectivity of the oxidation step to reduce the need for complex downstream purification, although scalable chemical synthesis remains a challenge. vulcanchem.com

Biological Functions and Ecological Roles of Dodecanal, 12 Hydroxy

Roles in Interspecies Chemical Communication

Semiochemicals are signaling molecules used by organisms to communicate, influencing the behavior of individuals of the same species (pheromones) or different species (allelochemicals). plantprotection.pl These chemical cues are fundamental to processes like mating, defense, and locating resources. plantprotection.plnih.gov

Insects, in particular, rely on a vast lexicon of chemical signals to navigate their world. nih.gov Sex pheromones are among the most studied semiochemicals, often released by one sex to attract a mate. nih.gov These are typically volatile organic compounds, and many insect species, especially moths, utilize a specific blend of compounds where the precise ratio is critical for eliciting a behavioral response. nih.gov

The chemical structures of insect pheromones are highly diverse and include hydrocarbons, alcohols, esters, epoxides, ketones, and aldehydes. nih.gov A major class of moth sex pheromones, known as Type I pheromones, consists of C10–C18 unsaturated alcohols, acetates, or aldehydes. nih.gov Structurally, 12-hydroxydodecanal falls within this broad category. However, there is currently no specific research in the available scientific literature that identifies 12-hydroxydodecanal as a pheromone or semiochemical for any particular insect species. The identification of such compounds typically involves the extraction of volatiles from the insect, followed by chemical analysis and behavioral assays to confirm activity. nih.gov

Table 1: General Classes of Moth Sex Pheromones

| Pheromone Type | Chemical Class | Carbon Chain Length |

|---|---|---|

| Type I | Monounsaturated or diunsaturated alcohols, aldehydes, or acetates | C10–C18 |

| Type II | Polyunsaturated hydrocarbons and epoxides derived from them | C17–C25 |

| Type 0 | Fatty-acid derived compounds with a keto group and an unbranched chain | - |

This table illustrates the major categories of moth sex pheromones. 12-hydroxydodecanal belongs to the general chemical class of Type I pheromones. nih.gov

In addition to attracting mates, semiochemicals can function as alarm signals to warn conspecifics of danger or as components of defensive secretions to repel predators. nih.gov These functions have been observed across the animal kingdom. For instance, some insects release specific volatile compounds when attacked, triggering dispersal or aggregation in nearby individuals. While aldehydes are known components of defensive secretions in some arthropods, specific research identifying 12-hydroxydodecanal in this role is not present in the surveyed literature.

Involvement in Microbial Interactions and Antimicrobial Mechanisms

Microorganisms in complex communities communicate and compete through the secretion of a wide array of chemical compounds. nih.govnih.gov These interactions can influence community structure, virulence, and resistance to antimicrobial agents. nih.gov Some microbial secondary metabolites have potent antimicrobial properties, acting against bacteria, fungi, and viruses. nih.govmdpi.com

The mechanisms of these natural antimicrobials are diverse. They can disrupt cell membranes, inhibit the synthesis of cell walls or nucleic acids, or interfere with essential metabolic pathways. mdpi.com For example, polyphenolic compounds can damage microbial cell membranes and chelate metal ions essential for microbial growth. mdpi.com While many natural products have been identified as antimicrobial agents, the specific activity of 12-hydroxydodecanal has not been detailed in the available research. Its structure, featuring a long hydrocarbon chain and polar functional groups, suggests it could potentially interact with microbial cell membranes, a common mechanism for antimicrobial lipids and fatty acids. However, without direct experimental evidence, its role in microbial interactions and its potential as an antimicrobial agent remains speculative.

Modulation of Biological Processes by Dodecanal (B139956), 12-hydroxy-

Beyond ecological roles, compounds like 12-hydroxydodecanal can interact with fundamental biological pathways within an organism, including sensory systems and enzymatic processes.

The sense of smell, or olfaction, is critical for detecting chemical cues from the environment, such as those indicating food, predators, or mates. nih.gov This process begins with the interaction of a volatile molecule with olfactory receptors (ORs), which are typically G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. nih.govbiorxiv.org In insects, other receptor families, such as ionotropic receptors (IRs), also play a key role in chemosensation. plos.org

The olfactory system is capable of detecting a vast diversity of chemical structures. d-nb.info The perception of an odor is determined by which combination of receptors is activated by a molecule. biorxiv.org Aldehydes are a well-known class of odorants. The specific response to a molecule like 12-hydroxydodecanal would depend on its size, shape, and functional groups. The twelve-carbon chain and the terminal aldehyde group are the primary features that would determine its interaction with the binding pocket of an OR. The presence of a hydroxyl group at the opposite end of the chain would add a point of polarity, likely influencing which specific receptors it could activate. While the general principles of olfaction are well-understood, specific studies detailing the binding of 12-hydroxydodecanal to any particular olfactory receptor are not available.

Table 2: Major Families of Chemosensory Receptors in Animals

| Receptor Family | General Function | Location Example |

|---|---|---|

| Olfactory Receptors (ORs) | Detection of general odorants and some pheromones | Main Olfactory Epithelium (Vertebrates), Antennae (Insects) |

| Ionotropic Receptors (IRs) | Detection of acids, amines, and other specific compounds | Antennae (Insects) |

| Gustatory Receptors (GRs) | Detection of tastes (e.g., sugars, bitter compounds) | Taste buds (Vertebrates), Tarsi/Mouthparts (Insects) |

| Vomeronasal Receptors (VRs) | Detection of pheromones and social cues | Vomeronasal Organ (Vertebrates) |

This table summarizes the main types of receptors involved in detecting chemical signals from the environment. nih.govnih.govplos.org

L-threonine transaldolases (TTAs) are a class of enzymes that play a role in the biosynthesis of various β-hydroxy amino acids. nih.govrsc.org One such enzyme, ObiH from Pseudomonas fluorescens, is notable for its broad substrate specificity. nih.govrcsb.org ObiH catalyzes a reversible retro-aldol cleavage of L-threonine to generate glycine (B1666218) and acetaldehyde. rcsb.org The enzyme can then use the glycine intermediate to react with a wide variety of aldehyde acceptor substrates to form new β-hydroxy-α-amino acids. nih.govrsc.org

Research has demonstrated that ObiH can accommodate a diverse panel of aldehydes, including aromatic, heterocyclic, and aliphatic aldehydes. nih.govresearchgate.net This promiscuity makes it a valuable tool for biocatalysis. While studies have highlighted this broad scope, a specific investigation using 12-hydroxydodecanal as a substrate for ObiH or other TTAs has not been reported in the searched literature. However, given the enzyme's established reactivity with other aliphatic aldehydes, it is plausible that 12-hydroxydodecanal could also serve as an acceptor substrate, leading to the synthesis of a complex, non-standard amino acid. Further research would be needed to confirm this reactivity and determine the efficiency and stereoselectivity of such a reaction. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 12-hydroxydodecanal |

| Acetaldehyde |

| Glycine |

| L-threonine |

Analytical Methodologies for Dodecanal, 12 Hydroxy Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental laboratory technique for separating the components of a mixture. wikipedia.org The separation is based on the differential partitioning of compounds between a mobile phase (a liquid or gas) and a stationary phase. wikipedia.orgnih.gov This principle is applied for both the qualitative identification and quantitative measurement of Dodecanal (B139956), 12-hydroxy-.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile compounds like Dodecanal, 12-hydroxy-. researchgate.netf1000research.com In GC, the sample is vaporized and separated into its components in a gaseous mobile phase. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both molecular weight and fragmentation data that aids in structural identification. rsc.orgresearchgate.net

Research has demonstrated the utility of GC-MS in identifying various aldehydes, including dodecanal, in complex samples such as body odor. rsc.org For hydroxylated fatty aldehydes like Dodecanal, 12-hydroxy-, derivatization is often a necessary sample preparation step before GC-MS analysis. This process converts the polar hydroxyl group into a less polar, more volatile derivative, improving chromatographic peak shape and thermal stability. A common derivatization technique is trimethylsilylation, which converts the hydroxyl group (-OH) to a trimethylsilyl (B98337) ether (-OTMS).

Quantitative analysis using GC-MS can be achieved with high sensitivity, often reaching the femtomole range, by employing stable isotope dilution assays. nih.gov This method involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹⁸O-labeled Dodecanal, 12-hydroxy-) to the sample as an internal standard. By comparing the MS signal of the native analyte to the internal standard, precise quantification is possible even in complex matrices. nih.gov

Table 1: GC-MS Parameters for Analysis of Hydroxylated Aldehydes This table is a representative example of typical GC-MS conditions and may require optimization for specific applications.

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temp 50-70°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Scan Range | m/z 40-550 |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Liquid Chromatography Applications

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers an alternative and complementary approach to GC for analyzing compounds like Dodecanal, 12-hydroxy-. nih.gov LC is well-suited for compounds that are non-volatile or thermally unstable, as it operates at lower temperatures than GC. nih.gov In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. youtube.com

For a molecule with the polarity of Dodecanal, 12-hydroxy-, reversed-phase HPLC (RPLC) is a common choice. In RPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. wikipedia.org Detection can be achieved using various detectors, but since Dodecanal, 12-hydroxy- lacks a strong chromophore, UV detection would have low sensitivity. researchgate.net Therefore, coupling HPLC with mass spectrometry (LC-MS) is the preferred method. nih.gov

LC-MS, and its more powerful tandem mass spectrometry version (LC-MS/MS), provides high sensitivity and selectivity, making it ideal for detecting trace amounts of analytes in complex mixtures. nih.gov This technique is particularly valuable for analyzing biological samples where extensive sample cleanup may be required. nih.govnih.gov Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar molecules.

Spectroscopic Approaches for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information. For Dodecanal, 12-hydroxy-, techniques like FTIR and NMR are indispensable for confirming its molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. youtube.comdrawellanalytical.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. youtube.com Each functional group has a characteristic absorption range.

For Dodecanal, 12-hydroxy-, the FTIR spectrum would be expected to show distinct absorption bands corresponding to its two key functional groups: the hydroxyl group (-OH) and the aldehyde group (-CHO).

Table 2: Expected FTIR Absorption Bands for Dodecanal, 12-hydroxy-

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching (broad) | 3200 - 3600 |

| Aldehyde (C=O) | Stretching | 1720 - 1740 |

| Aldehyde (C-H) | Stretching (two weak bands) | 2800 - 2900 and 2700 - 2800 |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Alcohol (C-O) | Stretching | 1050 - 1150 |

Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by providing information about the carbon-hydrogen framework. pressbooks.pub It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

In the ¹H NMR spectrum of Dodecanal, 12-hydroxy-, distinct signals would appear for the different types of protons in the molecule. The aldehyde proton (-CHO) would be highly deshielded and appear far downfield. The protons on the carbon bearing the hydroxyl group (-CH₂OH) and the protons on the carbon adjacent to the aldehyde group (-CH₂CHO) would also have characteristic chemical shifts.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde would be the most downfield signal.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Dodecanal, 12-hydroxy- Predicted values based on standard chemical shift ranges. Solvent is CDCl₃.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Shift (ppm) | Splitting Pattern | Carbon Assignment | Predicted Shift (ppm) |

| H-1 (-CHO) | ~9.8 | Triplet (t) | C-1 (-CHO) | ~202 |

| H-2 (-CH₂CHO) | ~2.4 | Multiplet (m) | C-12 (-CH₂OH) | ~63 |

| H-12 (-CH₂OH) | ~3.6 | Triplet (t) | C-2 | ~44 |

| -OH | Variable | Singlet (s, broad) | C-11 | ~33 |

| H-3 to H-11 (-(CH₂)₉-) | ~1.2-1.6 | Multiplet (m) | C-3 to C-10 | ~22-30 |

Studies involving the synthesis of 12-hydroxydodecanal have utilized proton NMR to confirm the conversion of starting materials and determine regioselectivity. ias.ac.in

Advanced Detection Methods in Complex Biological Matrices

Detecting and quantifying Dodecanal, 12-hydroxy- in complex biological matrices such as plasma, serum, or tissue extracts presents significant challenges due to the low concentrations of the analyte and the presence of numerous interfering substances. nih.govgoogle.com Advanced methods, typically coupling a high-resolution separation technique with highly sensitive detection, are required.

LC-MS/MS is a cornerstone technique for this purpose. nih.gov The methodology involves several key steps:

Sample Preparation: This is a critical step to extract the analyte and remove interferences. It may involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation. For unstable compounds like aldehydes, a stabilization procedure, such as the addition of an acid, may be necessary immediately after sample collection. nih.gov

Chromatographic Separation: A UPLC (Ultra-Performance Liquid Chromatography) or HPLC system is used to separate Dodecanal, 12-hydroxy- from other components in the extract. nih.gov

Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole, is used for detection. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the precursor ion (the molecular ion of Dodecanal, 12-hydroxy-), which is then fragmented in the second quadrupole. The third quadrupole selects a specific product ion for detection. This process is highly specific and significantly reduces chemical noise, enabling low detection limits.

GC-MS, especially with negative ion chemical ionization (NICI), can also be a very sensitive method for related hydroxylated fatty acids and can be adapted for Dodecanal, 12-hydroxy- after appropriate derivatization. nih.gov The use of stable isotope dilution is highly recommended to ensure accurate quantification in these complex sample types. nih.gov

Coupled Gas Chromatography-Electroantennogram Detection (GC-EAD) for Bioactivity Profiling

Coupled Gas Chromatography-Electroantennogram Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds. science.gov In this method, the gas chromatograph separates the components of a sample, which are then simultaneously detected by a conventional detector (like a Flame Ionization Detector or FID) and an insect's antenna. science.govfrontiersin.org This dual detection allows for the precise identification of which compounds in a mixture elicit an olfactory response in an insect. science.gov

The process involves the effluent from the GC column being split into two streams. One stream goes to the FID, which records the chemical profile of the sample, while the other is directed over an isolated insect antenna. frontiersin.org The electrophysiological responses of the antenna to the eluted compounds are recorded as an electroantennogram (EAG). By comparing the EAG with the chromatogram, researchers can pinpoint the specific compounds that are active as semiochemicals, such as pheromones or kairomones. peerj.com This technique is particularly valuable in chemical ecology for identifying insect attractants. science.gov Recent advancements have focused on developing quantitative analysis methods for GC-EAD data to provide more robust and unbiased results. biorxiv.org Some modern systems even integrate mass spectrometry (MS) with GC-EAD, allowing for the simultaneous identification of the chemical structure of the active compounds. frontiersin.org

Table 1: GC-EAD System Components and Function

| Component | Function |

|---|---|

| Gas Chromatograph (GC) | Separates volatile compounds in a sample mixture. science.gov |

| Effluent Splitter | Divides the GC output between the FID/MS and the EAD. frontiersin.org |

| Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides a chemical profile of the separated compounds. science.govfrontiersin.org |

| Insect Antenna | Acts as a biological detector, showing electrophysiological responses to active compounds. science.gov |

Targeted Metabolomics for Dodecanal, 12-hydroxy- Profiling

Targeted metabolomics is a quantitative approach used to measure a specific, predefined set of metabolites. nmrprocflow.org This method is hypothesis-driven and focuses on known metabolic pathways. columbia.edu For the profiling of 12-hydroxydodecanal, targeted metabolomics would involve developing a specific assay to quantify this compound in various biological samples. columbia.edu

The typical workflow for targeted metabolomics involves liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). columbia.edu These techniques separate the metabolites in a sample, which are then identified and quantified by the mass spectrometer. researchgate.net To ensure accuracy, stable isotope-labeled internal standards are often used. columbia.edu This approach allows for the absolute quantification of metabolites and can provide valuable insights into the metabolic pathways where 12-hydroxydodecanal is involved. researchgate.net Targeted metabolomics is particularly useful for validating biomarkers and understanding the dynamics of specific metabolic processes. nih.govnih.gov

Table 2: Key Steps in Targeted Metabolomics of 12-hydroxydodecanal

| Step | Description |

|---|---|

| Sample Preparation | Extraction of metabolites from biological matrices like plasma, tissues, or cells. researchgate.net |

| Chromatographic Separation | Separation of metabolites using LC or GC. columbia.edu |

| Mass Spectrometric Detection | Identification and quantification of the target metabolite using MS, often with multiple reaction monitoring (MRM). researchgate.net |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for gas chromatography. research-solution.com For a molecule like 12-hydroxydodecanal, which contains both a hydroxyl (-OH) and an aldehyde (-CHO) group, derivatization is often necessary to increase its volatility and thermal stability, and to improve its chromatographic behavior and detector response. research-solution.comlibretexts.org

The presence of the polar hydroxyl and aldehyde groups can lead to poor peak shape and adsorption on the GC column. libretexts.org Common derivatization strategies for such functional groups include silylation, acylation, and alkylation. libretexts.org

Silylation: This is a very common technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The resulting TMS ether is more volatile and less polar, leading to sharper peaks in the chromatogram. phenomenex.com

Acylation: This method involves reacting the hydroxyl group with an acylating agent to form an ester. This also increases volatility and can enhance detection by electron capture detectors if fluorinated acyl groups are used. libretexts.org

Alkylation: This strategy can be used to convert the aldehyde group to a more stable derivative, though it is more commonly applied to acidic protons. colostate.edu

The choice of derivatization reagent and reaction conditions depends on the specific requirements of the analysis and the nature of the analyte. sigmaaldrich.com

Table 3: Common Derivatization Reagents for Hydroxyl and Aldehyde Groups

| Derivatization Method | Reagent Example | Target Functional Group | Benefit for GC Analysis |

|---|---|---|---|

| Silylation | BSTFA + TMCS sigmaaldrich.com | Hydroxyl (-OH) | Increased volatility, improved peak shape. phenomenex.com |

| Acylation | Acetic Anhydride | Hydroxyl (-OH) | Increased volatility, potential for enhanced detection. libretexts.org |

Research Paradigms and Future Directions for Dodecanal, 12 Hydroxy Studies

Identification of Novel Biological Sources and Uncharted Functional Roles

While synthetic routes to 12-hydroxydodecanal are established, a comprehensive survey of its natural occurrence remains an open area of investigation. The related compound, 12-hydroxydodecanoic acid, has been identified in the protozoan Trypanosoma brucei and the Monterey pine (Pinus radiata), and is also recognized as a human metabolite. nih.govebi.ac.uk This suggests that 12-hydroxydodecanal may exist as a metabolic intermediate in these or other organisms, potentially involved in fatty acid metabolism or signaling pathways. Future research will likely focus on sensitive metabolomic screening of diverse biological sources, from microorganisms to plants, to identify natural reservoirs of 12-hydroxydodecanal. nih.gov

Uncovering its functional roles is a parallel priority. In chemical ecology, small organic molecules often act as semiochemicals that mediate interactions between organisms. wikipedia.org Research could explore whether 12-hydroxydodecanal functions as a pheromone, an antimicrobial agent, or a signaling molecule in plant-microbe interactions. wikipedia.orgresearchgate.netresearchgate.net Elucidating these roles requires interdisciplinary approaches, combining analytical chemistry for detection with bioassays to determine behavioral or physiological responses. wikipedia.org

Exploration of Advanced Biocatalytic Platforms for Sustainable Production

The industrial potential of 12-hydroxydodecanal hinges on sustainable and efficient production methods. Advanced biocatalysis, using whole-cell systems or isolated enzymes, presents a promising alternative to conventional chemical synthesis. google.com Research is increasingly focused on engineering microbial hosts like Escherichia coli to serve as cellular factories. One successful strategy for a related compound involved creating a chimeric fusion protein of a P450 monooxygenase from Marinobacter aquaeloei with a reductase domain from Bacillus megaterium to achieve efficient terminal hydroxylation of C12 fatty acids.

Future work will aim to optimize these platforms by:

Enzyme Engineering: Employing rational design and directed evolution to enhance the activity, selectivity, and stability of key enzymes, such as alcohol dehydrogenases and monooxygenases.

Metabolic Engineering: Modifying host metabolic networks to increase the precursor supply and divert carbon flux towards 12-hydroxydodecanal synthesis.

Process Optimization: Developing advanced fermentation and in-situ product recovery techniques to overcome challenges like substrate insolubility and product toxicity, thereby increasing final titers.

Table 1: Strategies in Biocatalytic Production

| Strategy | Description | Key Objective |

| Whole-Cell Biocatalysis | Utilizes engineered microorganisms (e.g., E. coli) containing the complete enzymatic pathway. | Simplifies the process by integrating multi-step reactions and cofactor regeneration within a single strain. |

| Enzyme Cascade | A one-pot system using multiple, isolated enzymes to perform sequential reactions. | Provides high catalytic efficiency and can generate pure products with excellent enantioselectivity. researchgate.net |

| Fusion Proteins | Genetically linking multiple enzymes (e.g., an oxygenase and its reductase partner) into a single polypeptide. | Improves protein expression, stability, and the efficiency of electron transfer between catalytic domains. |

| Synthetic Biology | Designing and constructing novel biosynthetic pathways not found in nature. | Enables the production of non-natural chemicals from simple, renewable feedstocks. |

Development of Dodecanal (B139956), 12-hydroxy- as a Precursor in Advanced Materials Science (e.g., Biodegradable Polymers, Specialty Chemicals)

The bifunctional nature of 12-hydroxydodecanal, possessing both an aldehyde and a primary alcohol, makes it a highly attractive monomer for materials science. vulcanchem.com These two reactive groups offer versatile handles for polymerization reactions, enabling the synthesis of novel polyesters, polyacetals, and other polymers. mit.edumdpi.com Research in this area is driven by the global need for sustainable and biodegradable materials to replace petroleum-derived plastics. krishisanskriti.org

Future development will likely proceed along two main avenues:

Biodegradable Polyesters: The hydroxyl and aldehyde groups (after oxidation to a carboxylic acid) can participate in polycondensation or ring-opening polymerization to form aliphatic polyesters. mdpi.comuc.edu These materials are expected to be biodegradable due to their hydrolyzable ester bonds. mdpi.com Research will focus on controlling the polymer's molecular weight and microarchitecture to tailor its mechanical properties and degradation rates for specific applications, from packaging to biomedical devices. core.ac.uk

Specialty Chemicals: The unique structure of 12-hydroxydodecanal can be leveraged to synthesize other high-value chemicals. For instance, reductive amination of the aldehyde group could yield 12-amino-1-dodecanol, a precursor for specialty polyamides or surfactants. Its derivatives could also find use as fragrances, flavors, or components in cosmetic formulations. google.com

Systems Biology and Synthetic Biology Approaches to Fully Elucidate and Engineer Dodecanal, 12-hydroxy- Metabolism

To fully realize the potential of biocatalytic production, it is crucial to understand and manipulate the underlying metabolic pathways. Systems biology provides the tools to gain a holistic view of the cellular processes involved. By integrating genomics, transcriptomics, proteomics, and metabolomics data, researchers can create comprehensive models of the host organism's metabolism. These models can identify metabolic bottlenecks, competing pathways, and regulatory networks that affect the production of 12-hydroxydodecanal.

Synthetic biology complements this analysis by providing the toolkit to re-engineer the system based on the insights gained. google.com This involves:

Pathway Design: Using computational tools to design optimal biosynthetic pathways, potentially combining enzymes from different organisms.

Genetic Circuits: Constructing and implementing regulatory circuits to dynamically control gene expression, balancing metabolic flux and minimizing cellular burden.

Host Genome Engineering: Making precise modifications to the host chromosome to eliminate competing pathways or enhance the expression of necessary enzymes.

These approaches will be instrumental in transforming a native or engineered microorganism into a robust and highly efficient "cell factory" for 12-hydroxydodecanal.

Computational Chemistry and Molecular Modeling in Understanding Dodecanal, 12-hydroxy- Reactivity and Interactions

Computational chemistry and molecular modeling are indispensable tools for predicting and understanding chemical behavior at the atomic level. For 12-hydroxydodecanal, these methods can provide critical insights into its reactivity and its interactions with other molecules, such as enzymes or polymer chains.

Key applications include:

Enzyme-Substrate Docking: Simulating how 12-hydroxydodecanal or its precursors bind to the active site of an enzyme. This can help rationalize enzyme specificity and guide protein engineering efforts to improve catalytic efficiency.

Reaction Mechanism Studies: Using quantum mechanics (QM) or hybrid QM/MM methods to map out the transition states and energy profiles of key reactions, such as enzymatic oxidation or polymerization steps.

Polymer Property Prediction: Modeling the conformational behavior of polymer chains derived from 12-hydroxydodecanal to predict material properties like crystallinity, tensile strength, and glass transition temperature. This can accelerate the design of new materials by screening potential candidates in silico before undertaking laborious experimental synthesis.

Interdisciplinary Research Integrating Chemical Ecology, Enzymology, and Materials Science

The most significant breakthroughs in the study of 12-hydroxydodecanal will likely emerge from the convergence of traditionally separate fields. ualberta.capsu.edu An integrated research program is necessary to connect the molecule's natural origins to its ultimate applications. researchgate.net

Such a program would involve:

Chemical Ecologists identifying the natural context and biological function of 12-hydroxydodecanal, providing evolutionary and ecological rationale for its existence. wikipedia.orgresearchgate.net

Enzymologists and Molecular Biologists characterizing the biosynthetic enzymes and using this knowledge to design efficient biocatalytic production systems. ualberta.ca

Polymer Chemists and Materials Scientists taking the bio-derived monomer and developing novel synthetic routes to create advanced materials with tailored properties. ualberta.ca

This interdisciplinary synergy creates a powerful research pipeline, starting with a fundamental question in biology ("Why does this molecule exist?") and ending with an engineering solution ("What can we create with this molecule?"). This approach not only accelerates innovation but also ensures that the development of new chemicals and materials is grounded in principles of sustainability and biological compatibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.